Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate
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Overview
Description
Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate is an organic compound that features a pyrazole ring substituted with a trifluoroethyl group and an aminoacetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,2,2-trifluoroethylamine and 4-chloropyrazole.
Step 1 Formation of 1-(2,2,2-trifluoroethyl)pyrazole: This step involves the nucleophilic substitution of 4-chloropyrazole with 2,2,2-trifluoroethylamine under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Step 2 Amination: The resulting 1-(2,2,2-trifluoroethyl)pyrazole is then reacted with chloroacetic acid methyl ester in the presence of a base like sodium hydride to form the final product, methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoroethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]ethanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the pyrazole ring can interact with various biological targets, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological systems selectively.
Mechanism of Action
The mechanism by which methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group can form strong hydrogen bonds and van der Waals interactions, while the pyrazole ring can participate in π-π stacking and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate: Similar structure but with the trifluoroethyl group at a different position on the pyrazole ring.
Ethyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]propanoate: Similar structure but with a propanoate ester instead of an acetate ester.
Uniqueness
Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate is unique due to the specific positioning of the trifluoroethyl group and the aminoacetate ester, which confer distinct chemical and biological properties. The trifluoroethyl group enhances metabolic stability and bioavailability, while the pyrazole ring provides a versatile scaffold for interactions with biological targets.
This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2/c1-16-7(15)3-12-6-2-13-14(4-6)5-8(9,10)11/h2,4,12H,3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTPKHQNALYSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CN(N=C1)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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